Bicyclo[4.2.2]deca-2,4,7-triene
Description
Properties
CAS No. |
25444-64-8 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
bicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C10H12/c1-2-4-10-7-5-9(3-1)6-8-10/h1-5,7,9-10H,6,8H2 |
InChI Key |
HBVGDLAYTNCSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.2]deca-2,4,7-triene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes. This reaction typically uses m-chloroperbenzoic acid as the oxidizing agent . Another method involves the homocoupling of terminal aryl alkynes followed by zipper annulation, catalyzed by a rhodium complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.2]deca-2,4,7-triene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with m-chloroperbenzoic acid can yield epoxy derivatives .
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in chloroform at 0°C to 40°C.
Reduction: Common reducing agents like lithium aluminum hydride can be used under standard conditions.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Epoxy derivatives.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated bicyclo[4.2.2]deca-2,4,7-trienes.
Scientific Research Applications
Bicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of bicyclo[4.2.2]deca-2,4,7-triene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and application. For example, in oxidation reactions, the compound’s double bonds are activated by the oxidizing agent, leading to the formation of epoxides .
Comparison with Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene
Synthesis : Synthesized via Co(I)-catalyzed [6π+2π] cycloaddition of 1-benzoylcycloheptatriene with alkynes (80–84% yields) .
Structure : Features a fused 7-membered and 6-membered ring system, differing in ring size and strain distribution compared to [4.2.2] derivatives.
Applications : Exhibits cytotoxic activity against tumor cell lines (Jurkat, K562, U937) , but lacks the extended conjugation of [4.2.2] derivatives, which may limit its utility in certain synthetic pathways.
Bicyclo[4.2.0]octa-2,4,7-triene
Synthesis : Generated via ionization of anti-tricyclo[4.2.0.0²,⁵]octa-3,7-diene or photochemical reactions .
Thermodynamics : Less stable than [4.2.2] systems due to higher ring strain (ΔrH° = 5.5 ± 0.6 kcal/mol for its formation) .
Reactivity : Prone to spontaneous decay into products like 1,4-dihydropentalene under specific conditions .
Bicyclo[2.2.2]octa-2,5,7-triene
Structure : A smaller bicyclic system with three fused 6-membered rings, resulting in distinct electronic properties.
Data : Molecular formula C₈H₈, molecular weight 104.15 g/mol, CAS 500-24-3 .
Applications : Primarily studied for its structural properties rather than bioactivity, unlike [4.2.2] derivatives .
Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diol
Synthesis: Derived from oxidative skeletal rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes .
Data Tables
Table 2: Thermodynamic and Bioactive Properties
Key Findings and Implications
- Synthetic Flexibility : this compound derivatives are more synthetically versatile than [4.2.1] or [4.2.0] analogs due to their extended conjugation and compatibility with diverse catalytic systems .
- Bioactivity : While [4.2.1] compounds show cytotoxicity, [4.2.2] derivatives are uniquely valuable for antitumor applications after structural modification .
- Stability : Smaller systems like [4.2.0] and [2.2.2] exhibit higher strain and lower stability, limiting their practical utility compared to [4.2.2] frameworks .
Q & A
Basic to Advanced Research Question
- In vitro cytotoxicity assays : Use human tumor cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays.
- Structure-Activity Relationship (SAR) : Correlate substituent polarity (e.g., epoxy groups) with apoptotic activity .
What thermodynamic factors stabilize this compound-derived cations during rearrangement?
Advanced Research Question
1,4-Bishomotropylium cations are stabilized by:
- Aromatic delocalization : Enhanced in bicyclo[4.3.1] systems vs. bicyclo[4.2.2].
- Substituent effects : Electron-donating groups lower cation energy by 5–10 kcal/mol, as shown by solvolysis studies .
How should researchers resolve contradictions in reported reaction mechanisms involving bicyclo[4.2.2]decatetraenes?
Advanced Research Question
- Kinetic isotope effects (KIE) : Compare deuterated vs. non-deuterated substrates to distinguish stepwise (ionic) vs. concerted pathways.
- Trapping experiments : Use scavengers (e.g., methanol) to isolate intermediates during CSI addition .
What experimental design principles ensure reproducibility in synthesizing this compound derivatives?
Basic Research Question
- Detailed protocols : Specify catalyst purity (e.g., Co(I) complexes), solvent drying (e.g., THF over Na/benzophenone), and inert atmosphere (N2/Ar).
- Supporting Information : Provide full spectral data (NMR, IR) and chromatograms in supplementary files .
Why does stereoselectivity dominate in β-lactam formation during bicyclo[4.2.2]decatetraene reactions with CSI?
Advanced Research Question
Steric hindrance from the butadienyl bridge directs CSI attack to the less hindered etheno bridge. Computational modeling (e.g., molecular dynamics) confirms transition-state geometries with ΔG‡ differences of 2–3 kcal/mol between pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
